molecular formula C15H24N2O3S B6723674 N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline

Cat. No.: B6723674
M. Wt: 312.4 g/mol
InChI Key: WCILROHANHJJGB-UHFFFAOYSA-N
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Description

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Properties

IUPAC Name

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-20-12-15(7-9-16-10-8-15)11-17-13-5-3-4-6-14(13)21(2,18)19/h3-6,16-17H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCILROHANHJJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)CNC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline involves several steps. One common method includes the reaction of 4-(methoxymethyl)piperidine with a suitable aniline derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and amination . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline can be compared with other piperidine derivatives, such as:

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